6'-Amino-5-bromo-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile
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Overview
Description
6’-Amino-5-bromo-2-oxo-3’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile is a complex heterocyclic compound that features a spiro structure, incorporating indole, pyrano, and pyrazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Amino-5-bromo-2-oxo-3’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable pyrano precursor under basic conditions to form the spiro[indole-pyrano] structure.
Pyrazole Formation: The final step involves the formation of the pyrazole ring through a cyclization reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6’-Amino-5-bromo-2-oxo-3’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
6’-Amino-5-bromo-2-oxo-3’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6’-Amino-5-bromo-2-oxo-3’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6’-Amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]
- 3,2’-Pyrrolidinyl-spirooxindoles
Uniqueness
6’-Amino-5-bromo-2-oxo-3’-phenyl-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile is unique due to its combination of indole, pyrano, and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H12BrN5O2 |
---|---|
Molecular Weight |
434.2 g/mol |
IUPAC Name |
6'-amino-5-bromo-2-oxo-3'-phenylspiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C20H12BrN5O2/c21-11-6-7-14-12(8-11)20(19(27)24-14)13(9-22)17(23)28-18-15(20)16(25-26-18)10-4-2-1-3-5-10/h1-8H,23H2,(H,24,27)(H,25,26) |
InChI Key |
RKTALZZHRRBFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NN2)OC(=C(C34C5=C(C=CC(=C5)Br)NC4=O)C#N)N |
Origin of Product |
United States |
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